molecular formula C8H8INO2 B1601443 1-Iodo-2,4-dimethyl-5-nitrobenzene CAS No. 4102-38-9

1-Iodo-2,4-dimethyl-5-nitrobenzene

Cat. No.: B1601443
CAS No.: 4102-38-9
M. Wt: 277.06 g/mol
InChI Key: NDZIFBPJALJOPR-UHFFFAOYSA-N
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Description

1-Iodo-2,4-dimethyl-5-nitrobenzene is an aromatic compound with the molecular formula C8H8INO2 It is characterized by the presence of an iodine atom, two methyl groups, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2,4-dimethyl-5-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 2,4-dimethyl-1-iodobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2,4-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone is commonly used for halogen exchange reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is used for oxidizing methyl groups.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 2,4-dimethyl-5-nitrobenzene derivatives.

    Reduction: 2,4-dimethyl-5-aminobenzene.

    Oxidation: 2,4-dimethyl-5-nitrobenzoic acid.

Scientific Research Applications

1-Iodo-2,4-dimethyl-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodo-2,4-dimethyl-5-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, making the compound less reactive in certain conditions. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

    1-Iodo-4-nitrobenzene: Similar structure but lacks the methyl groups, leading to different reactivity and applications.

    2,4-Dimethyl-1-nitrobenzene:

    1-Iodo-2,4-dimethylbenzene: Lacks the nitro group, resulting in different reactivity patterns.

Uniqueness: 1-Iodo-2,4-dimethyl-5-nitrobenzene is unique due to the combination of iodine, nitro, and methyl groups on the benzene ring. This unique combination imparts specific chemical properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

1-iodo-2,4-dimethyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZIFBPJALJOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482370
Record name 1-Iodo-2,4-dimethyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4102-38-9
Record name 1-Iodo-2,4-dimethyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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